molecular formula C8H8OS B13948746 3-(Sulfanylmethyl)benzaldehyde CAS No. 500573-51-3

3-(Sulfanylmethyl)benzaldehyde

Cat. No.: B13948746
CAS No.: 500573-51-3
M. Wt: 152.22 g/mol
InChI Key: NHNVSWXXEQJJDB-UHFFFAOYSA-N
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Description

3-(Sulfanylmethyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a sulfanylmethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Sulfanylmethyl)benzaldehyde typically involves the introduction of a sulfanylmethyl group to a benzaldehyde precursor. One common method is the reaction of benzaldehyde with a thiol compound under controlled conditions. For example, the reaction of benzaldehyde with thiourea in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 3-(Sulfanylmethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

  • Oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones.
  • Reduction of the aldehyde group forms the corresponding alcohol.
  • Substitution reactions can introduce various functional groups onto the benzaldehyde ring.

Scientific Research Applications

3-(Sulfanylmethyl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Sulfanylmethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfanylmethyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Sulfanylmethyl)benzaldehyde is unique due to the presence of both an aldehyde and a sulfanylmethyl group, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and industry.

Properties

CAS No.

500573-51-3

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

3-(sulfanylmethyl)benzaldehyde

InChI

InChI=1S/C8H8OS/c9-5-7-2-1-3-8(4-7)6-10/h1-5,10H,6H2

InChI Key

NHNVSWXXEQJJDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)CS

Origin of Product

United States

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